molecular formula C21H17N5O3 B12923985 n-(2-Aminophenyl)-4-((5-nitro-2h-indazol-2-yl)methyl)benzamide CAS No. 920314-33-6

n-(2-Aminophenyl)-4-((5-nitro-2h-indazol-2-yl)methyl)benzamide

Cat. No.: B12923985
CAS No.: 920314-33-6
M. Wt: 387.4 g/mol
InChI Key: QTYJJNQDRVQOII-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide is a complex organic compound with the molecular formula C19H15N5O3 It is characterized by the presence of an aminophenyl group, a nitroindazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nitroindazole Moiety: The initial step involves the nitration of indazole to form 5-nitroindazole.

    Aminophenyl Derivative Preparation: The next step is the preparation of the 2-aminophenyl derivative through amination reactions.

    Coupling Reaction: The final step involves coupling the 5-nitroindazole with the 2-aminophenyl derivative using a suitable coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted benzamides or indazoles.

Scientific Research Applications

N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitroindazole moiety is known to interact with nitric oxide synthase, potentially inhibiting its activity and affecting nitric oxide production. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide can be compared with other similar compounds, such as:

    N-(2-Aminophenyl)-4-((5-nitro-1H-indazol-1-yl)methyl)benzamide: Similar structure but different indazole isomer.

    N-(2-Aminophenyl)-4-((5-nitro-3H-indazol-3-yl)methyl)benzamide: Another isomer with different indazole positioning.

    N-(2-Aminophenyl)-4-((5-nitro-2H-benzimidazol-2-yl)methyl)benzamide: Contains a benzimidazole moiety instead of indazole.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

920314-33-6

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(5-nitroindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H17N5O3/c22-18-3-1-2-4-20(18)23-21(27)15-7-5-14(6-8-15)12-25-13-16-11-17(26(28)29)9-10-19(16)24-25/h1-11,13H,12,22H2,(H,23,27)

InChI Key

QTYJJNQDRVQOII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=C(C=CC4=N3)[N+](=O)[O-]

Origin of Product

United States

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